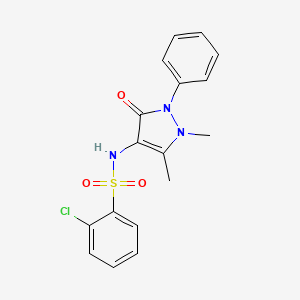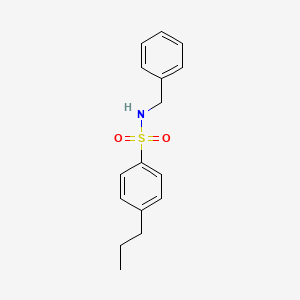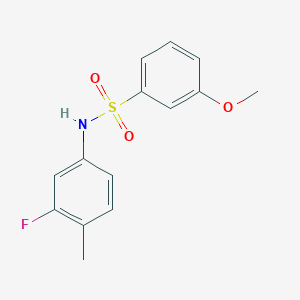![molecular formula C19H10F4N6O B10963526 2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10963526.png)
2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is known for its potential biological activities. The presence of the tetrafluorophenoxy group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2,3,5,6-tetrafluorophenol and 4-(bromomethyl)phenyl derivatives.
Formation of the Intermediate: The 2,3,5,6-tetrafluorophenol is reacted with 4-(bromomethyl)phenyl derivatives under basic conditions to form the intermediate 4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl.
Cyclization Reaction: The intermediate is then subjected to a cyclization reaction with appropriate reagents to form the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.
Final Product Formation: The final step involves the coupling of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with the 4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl intermediate to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The presence of the tetrafluorophenoxy group allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. One key target is cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells. The molecular docking studies have confirmed the essential hydrogen bonding interactions with amino acid residues in the active site, such as Leu83 .
Comparison with Similar Compounds
Similar compounds to 2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives and related heterocyclic compounds. Some examples are:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds have a different heterocyclic fusion but show similar pharmacological properties.
Phenyl-1,2,4-triazoles: These compounds contain a triazole ring substituted by a phenyl group and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrafluorophenoxy group, which enhances its chemical stability and biological activity.
Properties
Molecular Formula |
C19H10F4N6O |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H10F4N6O/c20-12-5-13(21)15(23)16(14(12)22)30-7-9-1-3-10(4-2-9)17-26-19-11-6-25-27-18(11)24-8-29(19)28-17/h1-6,8H,7H2,(H,25,27) |
InChI Key |
RRXQTVYASLSRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C(=CC(=C2F)F)F)F)C3=NN4C=NC5=C(C4=N3)C=NN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]-](/img/structure/B10963446.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B10963447.png)
![N-(3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10963453.png)


![5-Amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile](/img/structure/B10963470.png)




![N-(2,6-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10963507.png)
![N-(2-chloro-4-fluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10963512.png)
![methyl 2-{[{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}(oxo)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10963521.png)
![4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10963529.png)
